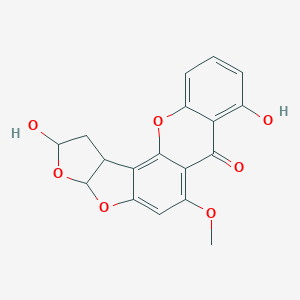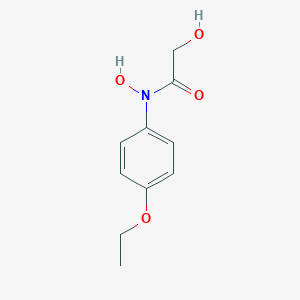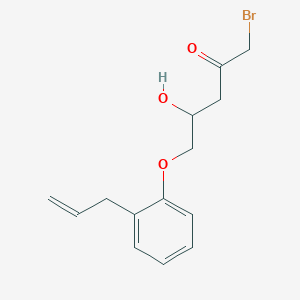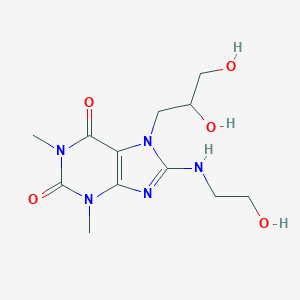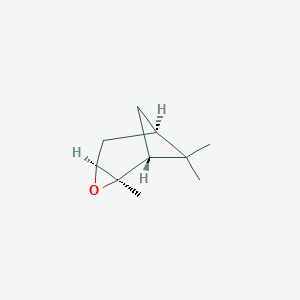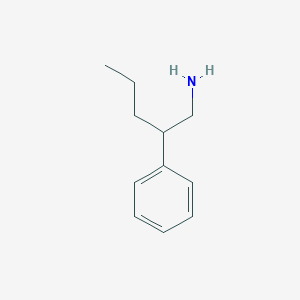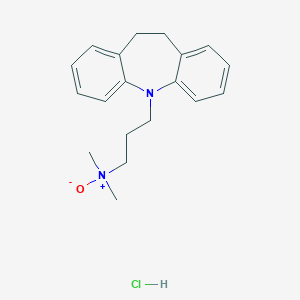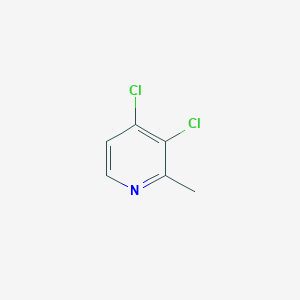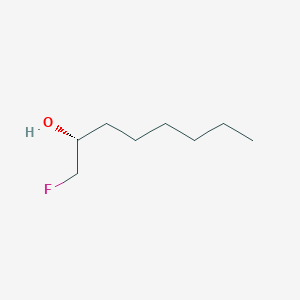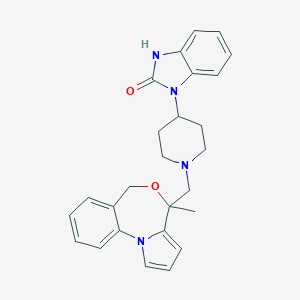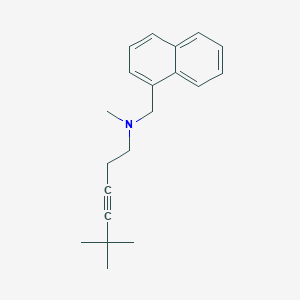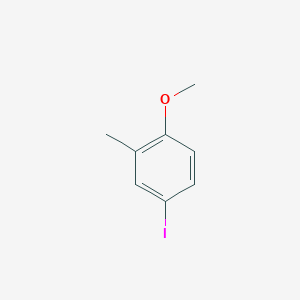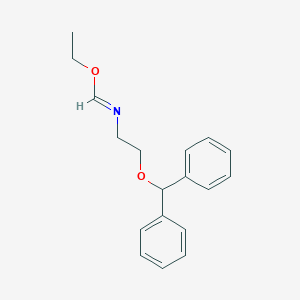
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-, commonly known as Diphenhydramine, is a histamine H1 antagonist, which is used as an antihistamine, sedative, and antiemetic. Diphenhydramine is a widely used drug in the medical field, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial topics to explore.
Mecanismo De Acción
Diphenhydramine exerts its pharmacological effects by blocking the H1 receptor, which is responsible for mediating the effects of histamine. By blocking the H1 receptor, diphenhydramine reduces the symptoms of allergies, such as itching, sneezing, and runny nose. Diphenhydramine also has sedative effects due to its ability to cross the blood-brain barrier and bind to the histamine receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
Diphenhydramine has a variety of biochemical and physiological effects, including reducing the release of histamine, inhibiting the activation of mast cells, and reducing the permeability of blood vessels. Diphenhydramine also has anticholinergic effects, which can cause dry mouth, blurred vision, and urinary retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diphenhydramine is a widely used drug in laboratory experiments due to its ability to block the H1 receptor and its sedative effects. However, diphenhydramine has limitations as a research tool, including its potential to cause anticholinergic side effects and its narrow therapeutic window.
Direcciones Futuras
Future research on diphenhydramine could focus on developing new formulations of the drug with improved pharmacokinetic properties and reduced side effects. Additionally, research could explore the potential therapeutic applications of diphenhydramine in other medical conditions, such as Parkinson's disease and Alzheimer's disease. Finally, research could investigate the role of diphenhydramine in modulating the immune system and its potential as an immunomodulatory agent.
Métodos De Síntesis
Diphenhydramine is synthesized through the reaction of benzhydryl chloride and 2-diethylaminoethanol in the presence of sodium amide. The product is then purified through recrystallization, and the final product is obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
Diphenhydramine has been extensively studied for its potential therapeutic applications in various medical conditions, including allergies, motion sickness, insomnia, and anxiety disorders. Diphenhydramine is also used as a research tool to study the role of histamine in the central nervous system and its effects on cognitive function.
Propiedades
Número CAS |
101418-32-0 |
|---|---|
Nombre del producto |
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- |
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
ethyl N-(2-benzhydryloxyethyl)methanimidate |
InChI |
InChI=1S/C18H21NO2/c1-2-20-15-19-13-14-21-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,2,13-14H2,1H3 |
Clave InChI |
IGSUGSIUMZOOLX-UHFFFAOYSA-N |
SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Sinónimos |
N-(2-benzhydryloxyethyl)-1-ethoxy-methanimine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



